BenchChemオンラインストアへようこそ!

4-Quinoxalin-2-yl-phenylamine

Purinergic Signaling Pain Research Ion Channel Pharmacology

For P2X3 receptor antagonist research (EC₅₀ 80 nM) and PDGFR kinase inhibitor SAR (IC₅₀ 5.1 µM), this 2-anilinoquinoxaline scaffold delivers specific target engagement. Its simple architecture enables systematic analog generation, while its high boiling point (409.9°C) and negligible vapor pressure ensure experimental reproducibility. Generic quinoxaline or aniline derivatives cannot replicate this probe's binding profile—substituting introduces unacceptable variability. Secure this foundational building block for your medicinal chemistry campaign.

Molecular Formula C14H11N3
Molecular Weight 221.263
CAS No. 81622-74-4
Cat. No. B2826498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinoxalin-2-yl-phenylamine
CAS81622-74-4
Molecular FormulaC14H11N3
Molecular Weight221.263
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2
InChIKeyQNOVVPGTGKFAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinoxalin-2-yl-phenylamine (CAS 81622-74-4): A Quinoxaline-Aniline Building Block for Targeted Biological Probe Development


4-Quinoxalin-2-yl-phenylamine (CAS 81622-74-4), also known as 4-(quinoxalin-2-yl)aniline, is a heterocyclic organic compound belonging to the quinoxaline class, characterized by a quinoxaline ring system linked to a phenylamine moiety via the 2-position [1]. With a molecular formula of C₁₄H₁₁N₃ and a molecular weight of approximately 221.26 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology . Its structure incorporates both a hydrogen bond donor (primary amine) and multiple hydrogen bond acceptors (quinoxaline nitrogens), enabling diverse intermolecular interactions with biological targets. The compound has been evaluated for its interaction with specific protein targets, including purinergic P2X3 receptors and platelet-derived growth factor receptors (PDGFR), establishing its utility as a probe for studying these signaling pathways [2][3].

Why 4-Quinoxalin-2-yl-phenylamine Cannot Be Replaced by Generic Quinoxaline or Aniline Analogs in Targeted Research


Generic substitution of 4-quinoxalin-2-yl-phenylamine with other quinoxaline derivatives or simple anilines is scientifically unsound due to profound differences in target engagement, potency, and physicochemical properties. While the quinoxaline scaffold is a common pharmacophore in kinase inhibitors and receptor antagonists, the specific substitution pattern—a primary aniline at the 4-position of a phenyl ring attached to the quinoxaline 2-position—dictates its unique binding profile. For instance, 2-anilinoquinoxalines lacking the 4-substitution exhibit markedly reduced potency against P2X3 receptors, and N,N-dimethyl analogs show altered selectivity profiles [1]. Furthermore, the compound's predicted physicochemical parameters, including a high boiling point (409.9±35.0 °C) and low vapor pressure, are distinct from more volatile or less stable analogs, impacting experimental handling and reproducibility [2]. The quantitative evidence presented below substantiates that this specific molecular architecture yields measurable differences in biological activity and experimental utility, rendering generic substitution a high-risk approach for reproducible scientific outcomes.

Quantitative Differentiation of 4-Quinoxalin-2-yl-phenylamine: Comparative Evidence Against Closest Analogs


P2X3 Receptor Antagonism: 4-Quinoxalin-2-yl-phenylamine Exhibits Sub-Micromolar Potency in Functional Assays

4-Quinoxalin-2-yl-phenylamine functions as an antagonist of the recombinant rat P2X3 purinoceptor, a ligand-gated ion channel implicated in chronic pain and sensory transduction [1]. In a functional assay using Xenopus oocytes expressing rat P2X3 receptors, the compound exhibited an EC₅₀ of 80 nM when tested at a concentration of 10 µM [1]. While direct head-to-head comparator data for other 2-anilinoquinoxalines in the same assay system are not publicly available, this potency places the compound within the active range for P2X3 probe development. By comparison, many structurally related quinoxaline derivatives lacking the 4-phenylamine substitution show significantly reduced or negligible activity at P2X receptors, with reported IC₅₀ values often exceeding 10 µM or demonstrating no measurable antagonism [2]. The presence of the primary amine at the para-position of the phenyl ring appears critical for optimal receptor interaction, likely contributing to hydrogen bonding within the P2X3 orthosteric or allosteric binding site.

Purinergic Signaling Pain Research Ion Channel Pharmacology

PDGFR Kinase Inhibition: 4-Quinoxalin-2-yl-phenylamine Demonstrates Micromolar Activity, Distinct from Nanomolar Quinoxaline-Based PDGFR Inhibitors

4-Quinoxalin-2-yl-phenylamine inhibits the kinase activity of platelet-derived growth factor receptor (PDGFR) alpha/beta, a receptor tyrosine kinase involved in cell proliferation, angiogenesis, and fibrosis [1]. In an enzymatic inhibition assay, the compound exhibited an IC₅₀ of 5.1 µM against human PDGFR [1]. This micromolar potency distinguishes it from optimized quinoxaline-based PDGFR inhibitors such as AGL 2043, which demonstrates nanomolar potency with IC₅₀ values of 90 nM against purified PDGFβ-receptor and 800 nM in cellular 3T3 assays [2]. The approximately 57-fold difference in potency between 4-quinoxalin-2-yl-phenylamine and AGL 2043 underscores the critical impact of structural modifications on kinase inhibition. The simpler 2-anilinoquinoxaline scaffold of 4-quinoxalin-2-yl-phenylamine lacks the additional substituents (e.g., tricyclic core, specific side chains) present in optimized PDGFR inhibitors, providing a less potent but potentially more selective or chemically tractable starting point for further medicinal chemistry optimization [3].

Kinase Inhibition Cancer Biology Receptor Tyrosine Kinase Fibrosis Research

Physicochemical Profile: 4-Quinoxalin-2-yl-phenylamine Exhibits High Thermal Stability and Low Volatility Compared to Simpler Aniline Analogs

The physicochemical properties of 4-quinoxalin-2-yl-phenylamine directly impact its handling, storage, and experimental reproducibility in laboratory settings . The compound is predicted to have a boiling point of 409.9±35.0 °C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25 °C, indicating extremely low volatility and high thermal stability . These properties contrast sharply with simpler aniline analogs such as 4-aminobiphenyl (boiling point ~302 °C, appreciable vapor pressure) or unsubstituted aniline (boiling point ~184 °C), which are significantly more volatile and prone to evaporative loss during experimental procedures or long-term storage [1]. The compound's predicted density of 1.2±0.1 g/cm³ and hydrogen bond donor/acceptor count (1 donor, 3 acceptors) further distinguish it from analogs with different substitution patterns . The presence of the quinoxaline ring system also contributes to the compound's sensitivity to air and light, necessitating specific storage conditions (cool, dry environment, protection from light) to maintain chemical integrity .

Chemical Handling Thermal Stability Compound Storage Reproducibility

Optimal Use Cases for 4-Quinoxalin-2-yl-phenylamine (CAS 81622-74-4) Based on Quantitative Differentiation Evidence


P2X3 Receptor Probe Development and Purinergic Signaling Studies

Researchers investigating P2X3 receptor pharmacology, particularly in the context of chronic pain, sensory transduction, or inflammatory signaling, can utilize 4-quinoxalin-2-yl-phenylamine as a chemical probe. Its demonstrated EC₅₀ of 80 nM in functional assays [1] positions it as a viable starting point for structure-activity relationship (SAR) studies or as a tool compound for validating P2X3-dependent phenotypes in cellular models. Unlike more complex P2X3 antagonists, the relatively simple structure of this compound facilitates synthetic modification and analog generation, enabling systematic exploration of pharmacophore requirements for receptor antagonism. The compound's sub-micromolar potency ensures detectable modulation of P2X3-mediated responses at experimentally tractable concentrations (1-10 µM), whereas generic quinoxaline analogs lacking the 4-phenylamine substitution would likely fail to produce measurable effects [2].

PDGFR Kinase Inhibitor Scaffold for SAR Studies and Negative Control Applications

In kinase inhibitor discovery programs targeting PDGFR or related receptor tyrosine kinases, 4-quinoxalin-2-yl-phenylamine serves as a foundational 2-anilinoquinoxaline scaffold. Its micromolar IC₅₀ of 5.1 µM [1] provides a baseline activity level against which the potency enhancements conferred by additional substituents can be quantitatively measured. This is particularly valuable in medicinal chemistry campaigns where understanding the contribution of each structural modification to kinase inhibition is essential. Furthermore, the compound's ~57-fold lower potency compared to optimized PDGFR inhibitors like AGL 2043 [2] makes it a suitable negative control or reference compound in assays where potent inhibition would mask subtle biological effects or off-target activities. Its chemical simplicity also facilitates synthetic access, reducing the cost and complexity of generating initial SAR data.

Chemical Biology Studies Requiring Thermally Stable, Low-Volatility Heterocyclic Building Blocks

For experimental protocols involving heating steps, solvent evaporation, or long-term compound storage, 4-quinoxalin-2-yl-phenylamine offers practical advantages due to its predicted high boiling point (409.9±35.0 °C) and negligible vapor pressure (0.0±1.0 mmHg at 25 °C) [1]. These properties minimize evaporative loss during concentration steps, ensuring that intended compound concentrations are maintained throughout experimental workflows. This is particularly relevant in high-throughput screening campaigns, where compound stability under storage conditions (often DMSO stock solutions at -20 °C or 4 °C) directly impacts assay reproducibility. Compared to more volatile aniline analogs, 4-quinoxalin-2-yl-phenylamine reduces the need for specialized handling procedures, streamlining laboratory operations [2]. Researchers should note the compound's sensitivity to air and light, necessitating appropriate storage conditions (cool, dry, protected from light) to maintain chemical integrity [3].

Antifolate Agent Development: A Quinoxaline-Based Scaffold with Historical Precedent

The 2-anilinoquinoxaline scaffold, exemplified by 4-quinoxalin-2-yl-phenylamine, has established precedent in the development of non-classical antifolate agents targeting dihydrofolate reductase (DHFR) and related enzymes in cancer chemotherapy [1]. Bioisosteric replacement of the pteridine ring in classical antifolates (e.g., methotrexate) with a quinoxaline core has been shown to retain anticancer and anti-DHFR activity, providing a platform for developing analogs with altered pharmacokinetic or resistance profiles [1]. While 4-quinoxalin-2-yl-phenylamine itself may not represent an optimized antifolate agent, its core structure serves as a validated starting point for synthesizing and evaluating novel quinoxaline-based antifolates. The presence of the primary amine provides a synthetic handle for further derivatization, enabling the attachment of glutamate or other moieties known to enhance cellular uptake and target engagement. Researchers pursuing novel antifolate chemotypes can leverage this compound's scaffold as a foundation for systematic SAR exploration, building upon the historical data demonstrating that quinoxaline substitution of the pteridine ring maintains biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Quinoxalin-2-yl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.